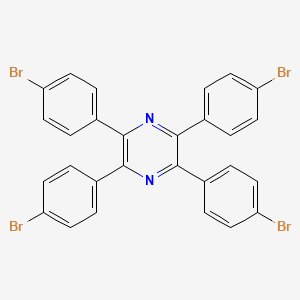

2,3,5,6-Tetrakis(4-bromophenyl)pyrazine

Descripción

Significance of Pyrazine (B50134) Derivatives in Contemporary Chemistry and Materials Science

Pyrazine derivatives represent a significant class of N-heterocyclic compounds that have garnered considerable interest in modern chemistry and materials science. rsc.orgnih.gov Their unique electronic properties, stemming from the electron-deficient nature of the pyrazine ring, make them valuable components in a wide array of functional materials. cd-bioparticles.net The symmetrical placement of two nitrogen atoms in the ring allows for favorable charge transfer properties, which is a critical characteristic for materials used in optoelectronic applications. nih.gov

In the realm of materials science, these derivatives are recognized as essential building blocks for creating new π-conjugated materials. nih.gov These materials are integral to the development of next-generation electronic devices, including solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs). nih.gov The versatility of the pyrazine core allows for chemical modifications, enabling chemists to fine-tune the resulting material's photoelectric and physical properties. cd-bioparticles.netglpbio.com For instance, pyrazine derivatives have been successfully incorporated as acceptor units in donor-acceptor-donor (D-A-D) structured compounds, which are known for their applications in electronic memory devices. glpbio.com Furthermore, their ability to act as ligands has led to their use in the synthesis of binuclear and polymeric complexes. researchgate.net The ongoing research into pyrazine-based compounds underscores their potential to contribute to the creation of low-cost, large-scale, and high-performance electronic devices. nih.gov

Overview of 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine as a Versatile Core Building Block

At the forefront of this molecular exploration is this compound, a highly functionalized pyrazine derivative. This compound serves as a quintessential example of a versatile core building block for the synthesis of more complex, high-performance materials. Its structure, featuring a central pyrazine ring symmetrically substituted with four bromophenyl groups, provides multiple reactive sites.

The bromine atoms on the peripheral phenyl rings are key to its versatility. They can be readily substituted or used in various cross-coupling reactions, such as the Suzuki coupling, to introduce new functional groups or to link the pyrazine core into larger polymeric or framework structures. rsc.orguky.edu This adaptability makes it a valuable precursor for a range of advanced materials.

A prime example of its role as a building block is in the synthesis of metal-organic frameworks (MOFs). The bromo- a functionalized compound can be converted into its carboxylic acid analogue, 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP), which has been used to construct highly porous zinc-based MOFs. rsc.orgcd-bioparticles.net These MOFs have demonstrated significant potential for applications in gas adsorption and separation, highlighting the importance of the parent bromo-compound as a starting material. rsc.org

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 52889-50-6 | glpbio.com |

| Molecular Formula | C₂₈H₁₆Br₄N₂ | glpbio.com |

| Molecular Weight | 700.06 g/mol | glpbio.com |

Research Trajectory and Scope of Academic Investigation

The academic investigation into this compound and its derivatives follows a logical progression from fundamental synthesis to applied materials science. The initial focus of research in this area is typically on the synthesis and structural characterization of such tetrakis-substituted pyrazine compounds. researchgate.netresearchgate.net Understanding the crystal structure and molecular conformation is crucial for predicting and controlling the properties of materials derived from them. nih.govresearchgate.net

The research trajectory has since evolved towards exploring the functional applications of materials derived from this building block. A significant area of current academic investigation is its use as a precursor for organic linkers in the construction of MOFs and covalent organic frameworks (COFs). rsc.orgcd-bioparticles.net Researchers are exploring how the specific geometry and electronic nature of the 2,3,5,6-tetrakis(phenyl)pyrazine core influence the topology and properties of the resulting frameworks. Studies on the derivative 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine have shown that it can be used to create MOFs with high porosity and selective gas adsorption capabilities, which are promising for environmental applications like carbon capture. rsc.org

Future research is likely to expand into the realm of organic electronics. The electron-accepting pyrazine core, combined with the potential for extensive π-conjugation through the phenyl substituents, makes this class of compounds attractive for creating materials with tailored photophysical and electrochemical properties, such as fluorescence and ambipolar charge transport, for use in advanced electronic and photonic devices. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C28H16Br4N2 |

|---|---|

Peso molecular |

700.1 g/mol |

Nombre IUPAC |

2,3,5,6-tetrakis(4-bromophenyl)pyrazine |

InChI |

InChI=1S/C28H16Br4N2/c29-21-9-1-17(2-10-21)25-26(18-3-11-22(30)12-4-18)34-28(20-7-15-24(32)16-8-20)27(33-25)19-5-13-23(31)14-6-19/h1-16H |

Clave InChI |

GYJBLGCTJJHWIL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2=C(N=C(C(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)Br |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for 2,3,5,6 Tetrakis 4 Bromophenyl Pyrazine and Its Derivatives

Direct Synthetic Routes to 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine

The direct formation of the 2,3,5,6-tetra-aryl-substituted pyrazine (B50134) ring is a convergent approach that builds the heterocyclic core and introduces all four aryl substituents in a single synthetic sequence.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. A true four-component reaction for synthesizing this compound would theoretically involve the combination of four distinct starting materials to assemble the final structure. However, for highly symmetric molecules like the target compound, a "pseudo" four-component reaction is more plausible. This typically involves the self-condensation of two molecules of an α-amino ketone, which itself is formed in situ.

While four-component reactions are well-documented for producing various heterocyclic structures like pyrazoles and pyrimidines, specific examples leading directly to 2,3,5,6-tetra-aryl pyrazines are not prevalent in the literature. nih.gov The synthesis is more commonly achieved through a stepwise, albeit often one-pot, condensation of α-dicarbonyl compounds or their equivalents with an ammonia (B1221849) source, which can be viewed as a [2+2+2] component assembly rather than a true A+B+C+D reaction. The steric hindrance imposed by four bulky 4-bromophenyl groups makes a concerted four-component pathway challenging.

A cornerstone in the synthesis of tetra-aryl pyrazines is the use of α-hydroxyketone precursors. For the target compound, this key precursor is 1,2-Bis(4-bromophenyl)-2-hydroxyethanone, also known as 4,4'-dibromobenzoin. The classical and most reliable route involves a two-step sequence that is often performed in a single pot.

First, the α-hydroxyketone is converted into the corresponding α-aminoketone. This is typically achieved by reaction with an ammonia source, such as ammonium (B1175870) acetate (B1210297), which facilitates both the amination of the ketone and the subsequent cyclization. The generally accepted mechanism proceeds through the formation of an α-aminoketone intermediate, 2-amino-1,2-bis(4-bromophenyl)ethanone.

Table 1: Reaction Scheme for Synthesis from 1,2-Bis(4-bromophenyl)-2-hydroxyethanone

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 1,2-Bis(4-bromophenyl)-2-hydroxyethanone | Ammonium Acetate (CH₃COONH₄), Acetic Acid (CH₃COOH), Heat | 2-Amino-1,2-bis(4-bromophenyl)ethanone |

This method is robust and provides a direct route to the symmetrically substituted pyrazine core from a readily accessible precursor.

Post-Synthetic Functionalization and Derivatization Strategies

The four bromine atoms on the peripheral phenyl rings of this compound serve as versatile handles for post-synthetic modification. Palladium-catalyzed cross-coupling reactions are the primary tools used to introduce new functional groups and build more complex molecular architectures.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. nih.govcd-bioparticles.net This reaction allows for the coupling of aryl halides, such as the bromophenyl groups on the pyrazine substrate, with a wide variety of primary and secondary amines. researchgate.netorganic-chemistry.org The transformation is crucial for synthesizing derivatives containing arylamine moieties, which are important in materials science for their electronic properties.

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. researchgate.net The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. researchgate.net

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of catalytic Palladium |

| Ligand | XPhos, SPhos, BINAP | Stabilizes Pd, facilitates catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine nucleophile |

| Substrates | This compound, Primary/Secondary Amine | Coupling partners |

By applying this methodology, the bromine atoms can be substituted with various amino groups, providing access to a library of new functional materials.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon (C-C) bonds. It is widely used to couple aryl halides with arylboronic acids or their esters. rsc.orgorganic-chemistry.org In the context of this compound, the Suzuki reaction enables the substitution of the bromine atoms with a vast array of other aryl or heteroaryl groups. This strategy is fundamental for tuning the electronic and photophysical properties of the pyrazine core by extending its π-conjugated system.

The reaction is catalyzed by a palladium(0) species and requires a base to activate the boronic acid component. The versatility, mild conditions, and high functional group tolerance of the Suzuki reaction make it ideal for the derivatization of complex molecules.

Table 3: Typical Suzuki Coupling Reaction Parameters

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |

| Boron Reagent | Arylboronic Acid (Ar-B(OH)₂), Arylboronate Ester | Source of the new aryl group |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Activates the boron reagent |

| Substrate | This compound | Aryl bromide source |

This methodology has been successfully applied to synthesize a variety of tetra-aryl pyrazines from halogenated precursors, leading to materials with applications in electronics and as fluorescent sensors.

The derivative 2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP) is a highly important building block, or "linker," for the synthesis of Metal-Organic Frameworks (MOFs). The four carboxylate groups can coordinate to metal ions to form extended, porous network structures. The most common strategy to synthesize H₄TCPP from this compound is a two-step process involving cyanation followed by hydrolysis.

Palladium-Catalyzed Cyanation : The four aryl bromide functionalities are converted to nitrile groups (-CN) using a palladium-catalyzed cyanation reaction. nih.gov This reaction typically employs a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which are favored for their lower toxicity compared to other cyanide salts. nih.gov The product of this step is the tetranitrile intermediate, 2,3,5,6-tetrakis(4-cyanophenyl)pyrazine.

Hydrolysis : The four nitrile groups of the intermediate are then hydrolyzed to carboxylic acid groups (-COOH). This transformation is typically achieved under strong acidic or basic conditions with heating. For instance, refluxing the tetranitrile in aqueous hydrochloric acid or sodium hydroxide (B78521) solution, followed by acidification, yields the desired 2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine.

Table 4: Synthetic Route to 2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine

| Step | Reaction Type | Reactants | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Pd-Catalyzed Cyanation | This compound | Zn(CN)₂, Pd Catalyst (e.g., Pd(dppf)Cl₂), DMF, Heat | 2,3,5,6-Tetrakis(4-cyanophenyl)pyrazine |

This sequential functionalization provides a reliable pathway to a key ligand used in the construction of advanced porous materials.

Considerations for Green Chemistry in Pyrazine Synthesis

The development of synthetic methodologies for complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These considerations focus on aspects such as atom economy, the use of safer solvents and reagents, energy efficiency, and the reduction of waste. For the synthesis of polysubstituted pyrazines, several strategies align with these green principles, including the adoption of one-pot reactions, the use of environmentally benign solvents, and the development of highly efficient catalytic systems.

One of the primary routes to obtaining tetra-aryl-substituted pyrazines involves the self-condensation of α-aminoketones or the reaction of α-diketones with a nitrogen source. A notable one-pot procedure for synthesizing tetraphenylpyrazine, a structurally related compound, involves heating benzoin (B196080) with ammonium acetate in acetic acid. rsc.orgrsc.org This method is advantageous as it simplifies the synthetic process, thereby reducing energy consumption and waste from multiple work-up and purification steps. rsc.org Furthermore, the purification can often be achieved through simple recrystallization, which avoids the need for large volumes of solvents typically used in column chromatography. rsc.org

The choice of solvent is a critical factor in green synthesis. Acetic acid, while a volatile organic compound, is considered a greener alternative to many other solvents, such as chlorinated hydrocarbons like carbon tetrachloride, due to its biodegradability. rsc.orgrsc.orgyoutube.com Research into the synthesis of other heterocyclic compounds has also explored the use of deep eutectic solvents (DESs) and even solvent-free conditions. researchgate.netresearchgate.net For instance, solvent-free condensation reactions have been successfully employed for the synthesis of terpene-fused pyrazines, highlighting a potential avenue for making the synthesis of tetra-aryl-pyrazines more environmentally friendly. researchgate.net

Catalysis plays a pivotal role in the green synthesis of pyrazine derivatives. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming the carbon-carbon bonds necessary to attach the four 4-bromophenyl groups to a central pyrazine core, starting from a tetrahalogenated pyrazine such as tetrachloropyrazine. doi.org A key aspect of green chemistry is the minimization of catalyst loading to reduce costs and limit the amount of heavy metal waste. Research has demonstrated that with careful optimization, the synthesis of tetraarylpyrazines via Suzuki-Miyaura coupling can be achieved with very low concentrations of a palladium catalyst. doi.orgresearchgate.net

The table below illustrates the optimization of catalyst loading for the synthesis of tetraphenylpyrazine from tetrachloropyrazine and phenylboronic acid, showcasing how catalyst efficiency can be maximized to align with green chemistry principles. doi.orgresearchgate.net

Table 1: Optimization of Catalyst Loading for Tetraphenylpyrazine Synthesis via Suzuki-Miyaura Reaction

| Entry | Catalyst (mol %) | Ligand (mol %) | Yield (%) |

|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | 83 |

| 2 | Pd(OAc)₂ (5) | S-Phos (10) | 96 |

| 3 | Pd(OAc)₂ (5) | P(Cy)₃ (10) | 97 |

| 4 | Pd(OAc)₂ (1) | P(Cy)₃ (2) | 97 |

| 5 | Pd(OAc)₂ (0.5) | P(Cy)₃ (1) | 96 |

| 6 | Pd(OAc)₂ (0.25) | P(Cy)₃ (0.5) | 97 |

Data sourced from studies on the synthesis of tetraarylpyrazines. doi.orgresearchgate.net

This data demonstrates that the catalyst loading can be significantly reduced from 5 mol% to as low as 0.25 mol% without compromising the high yield of the tetra-substituted pyrazine product. doi.orgresearchgate.net

Further advancements in green catalytic systems for Suzuki-Miyaura reactions include the use of recyclable nanocatalysts and conducting the reactions in aqueous media. nih.gov The use of water as a solvent is highly desirable from a green chemistry perspective. nih.gov While not yet specifically reported for this compound, the application of such sustainable catalyst systems represents a promising future direction for the environmentally conscious synthesis of this and related compounds. nih.gov

Spectroscopic and Structural Characterization of 2,3,5,6 Tetrakis 4 Bromophenyl Pyrazine and Its Derivatives

Advanced Spectroscopic Techniques

The elucidation of the intricate structure and properties of 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine necessitates the use of various spectroscopic methods. Each technique offers unique insights into the molecular framework and electronic behavior of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information for confirming its substitution pattern.

In the ¹H NMR spectrum, the protons of the four 4-bromophenyl rings would be expected to exhibit characteristic signals in the aromatic region. Due to the symmetry of the molecule, the protons on each phenyl ring would likely appear as two distinct sets of doublets, corresponding to the protons ortho and meta to the pyrazine (B50134) ring. The integration of these signals would correspond to the total number of aromatic protons.

The ¹³C NMR spectrum would further confirm the structure by revealing the number of unique carbon environments. One would anticipate signals for the quaternary carbons of the pyrazine ring, the carbon atoms of the phenyl rings attached to the pyrazine core, the carbon atoms bearing the bromine substituents, and the remaining aromatic carbons. The chemical shifts of these carbons would be influenced by the electron-withdrawing nature of the bromine atoms and the pyrazine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.0 - 8.0 | Doublet, Doublet | Aromatic protons on bromophenyl rings |

| ¹³C | 145 - 155 | Singlet | Pyrazine ring carbons |

| ¹³C | 130 - 140 | Singlet | Phenyl carbons attached to pyrazine |

| ¹³C | 120 - 130 | Singlet | Bromine-substituted phenyl carbons |

| ¹³C | 125 - 135 | Singlet | Remaining aromatic carbons |

Note: This is a predictive table based on typical chemical shifts for similar structural motifs.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the pyrazine and phenyl rings, and the C-Br stretching vibration.

For the related compound 2,3,5,6-tetrakis(bromomethyl)pyrazine , the FT-IR spectrum (KBr disc) displays weak bands at 3030 and 2977 cm⁻¹ (C-H stretching), strong bands at 1438 and 1405 cm⁻¹ (aromatic C=C stretching), a strong band at 1220 cm⁻¹ (C-N stretching), and other bands in the fingerprint region. nih.govresearchgate.net The spectrum of this compound would likely show similar aromatic stretching vibrations, with the addition of a characteristic C-Br stretching band, typically found in the lower frequency region of the spectrum.

Table 2: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Weak to Medium | Aromatic C-H stretching |

| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N stretching |

| 1400 - 1000 | Medium | In-plane C-H bending |

| 1000 - 650 | Medium to Strong | Out-of-plane C-H bending, C-Br stretching |

Note: This is a predictive table based on characteristic group frequencies.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The extensive conjugation between the pyrazine core and the four phenyl rings would likely result in strong absorptions in the UV region.

Studies on other pyrazine derivatives show that the position and intensity of these absorption bands are sensitive to the nature and position of substituents on the pyrazine ring. mdpi.com For instance, the optical absorption spectrum of pyridine, a related nitrogen-containing heterocycle, shows bands at 195, 251, and 270 nm, which are assigned to π → π* and n → π* transitions. wikipedia.org The introduction of the four 4-bromophenyl groups is expected to cause a red-shift (bathochromic shift) of these absorption bands due to the extended π-system.

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many pyrazine derivatives are known to be fluorescent, and their emission properties are highly dependent on their molecular structure and environment. nih.gov The fluorescence spectrum of this compound would provide insights into its potential as a luminescent material. The emission wavelength and quantum yield would be key parameters to determine. The presence of heavy bromine atoms might lead to enhanced intersystem crossing and potentially quench the fluorescence, or alternatively, lead to phosphorescence.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy is a technique used to study species with unpaired electrons, such as radicals. While this compound itself is a diamagnetic molecule, its radical anion could be generated and studied by ESR. The ESR spectrum of the radical anion would provide information about the distribution of the unpaired electron density over the pyrazine and phenyl rings. The hyperfine coupling of the unpaired electron with the nitrogen nuclei of the pyrazine ring and the protons of the phenyl rings would result in a complex splitting pattern. Studies on the radical anions of pyrazine and its methylated derivatives have shown that the nitrogen hyperfine splitting is a key feature in their ESR spectra. nih.govglpbio.com

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of large and non-volatile molecules.

The ESI-MS of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. HRMS analysis of this ion would provide its exact mass, which can be used to confirm the molecular formula C₂₈H₁₆Br₄N₂.

The mass spectrum of the related compound 2,3,5,6-tetrakis(bromomethyl)pyrazine shows the molecular ion peak at m/z 452. nih.gov The fragmentation pattern would likely involve the loss of bromine atoms and fragmentation of the pyrazine ring. Direct mass spectrometric analysis techniques have been shown to be effective for the characterization of brominated flame retardants in polymers, indicating the feasibility of such analysis for the target compound. nih.govnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3,5,6-tetrakis(bromomethyl)pyrazine |

X-ray Diffraction Studies

X-ray diffraction is a critical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

This subsection would explore how individual molecules of this compound arrange themselves in the crystal lattice. The bromine atoms and C-H bonds on the phenyl rings are expected to play a significant role in directing the supramolecular assembly.

In the solid state, the assembly of molecules is governed by a network of intermolecular interactions. For the title compound, key interactions would likely include:

C—H⋯Br Hydrogen Bonds: These are weak hydrogen bonds where a hydrogen atom attached to a carbon atom interacts with a bromine atom of an adjacent molecule.

Br⋯Br Interactions: These are halogen-halogen contacts that can influence crystal packing. Studies on the related compound, 2,3,5,6-tetrakis(bromomethyl)pyrazine, have shown the presence of Br⋯Br interactions with distances around 3.5 Å, which contribute to the formation of its three-dimensional framework. nih.govresearchgate.net

π–π Stacking: Interactions between the aromatic phenyl and pyrazine rings of neighboring molecules could also be a significant factor in the crystal packing.

The combination of the intermolecular interactions mentioned above would lead to specific packing motifs. Analysis of these motifs would reveal how the molecules organize into a larger three-dimensional supramolecular framework. In similar brominated pyrazine compounds, these interactions link individual molecules into complex networks, sometimes forming interpenetrating frameworks. nih.govresearchgate.net

Crystal Engineering and Supramolecular Assembly in the Solid State

Thermal Analysis: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. This analysis is essential for determining the thermal stability of a compound. A TGA experiment on this compound would involve heating a sample at a constant rate and recording its mass. The resulting data, typically plotted as mass percentage versus temperature, would reveal the decomposition temperature of the compound. This is identified as the temperature at which significant mass loss begins, indicating that the compound is breaking down. This information is crucial for understanding the material's stability and potential applications at elevated temperatures. While TGA data is available for various pyrazine-based systems, specific values for this compound are not found in the reviewed literature.

Electronic and Photophysical Investigations of 2,3,5,6 Tetrakis 4 Bromophenyl Pyrazine and Its Derivatives

Electrochemical Characterization

Electrochemical methods are fundamental in determining the energy levels of a molecule's frontier molecular orbitals (FMOs), which are key to its electronic properties.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. By measuring the potentials at which a molecule is oxidized and reduced, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. The oxidation potential corresponds to the removal of an electron from the HOMO, while the reduction potential relates to the addition of an electron to the LUMO. youtube.com

For a compound like 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine, the HOMO is generally expected to be located on the electron-rich phenyl rings, while the LUMO is typically centered on the electron-accepting pyrazine (B50134) core. nih.gov The presence of bromine atoms, being electron-withdrawing, would be expected to lower the energy of the HOMO level compared to the non-brominated parent compound, tetraphenylpyrazine.

The energy levels are typically calculated against a reference, such as the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple, using established equations. While specific experimental data for this compound is not widely published, the following table illustrates the type of data obtained from a CV experiment for a generic organic semiconductor.

Illustrative Data from Cyclic Voltammetry

| Parameter | Value |

|---|---|

| Oxidation Onset Potential (E_ox) | Value vs. Fc/Fc⁺ |

| Reduction Onset Potential (E_red) | Value vs. Fc/Fc⁺ |

| Calculated HOMO Energy | - (E_ox + 4.8) eV |

| Calculated LUMO Energy | - (E_red + 4.8) eV |

Note: The value 4.8 eV is a common approximation for the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

The electrochemical band gap (E_g) is a crucial parameter that indicates the energy difference between the HOMO and LUMO levels. A smaller band gap generally corresponds to a molecule that can be more easily excited. This value is directly calculated from the HOMO and LUMO energies determined through cyclic voltammetry. nih.gov

E_g = E_LUMO - E_HOMO

The band gap provides insight into the color and electronic conductivity of the material. A larger band gap typically results in a colorless or transparent material that is an insulator, whereas smaller band gaps are characteristic of colored and semiconducting materials.

Theoretical and Computational Chemistry Approaches

Theoretical calculations are indispensable for gaining a deeper understanding of the experimental results and for predicting properties that are difficult to measure.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict its most stable three-dimensional shape (optimized geometry). nih.govmdpi.com

A key feature of the tetraphenylpyrazine structure is the torsional (dihedral) angle between the plane of the central pyrazine ring and the planes of the four peripheral phenyl rings. DFT calculations can precisely determine these angles, which are critical as they influence the degree of electronic conjugation and, consequently, the photophysical properties. mdpi.com

Furthermore, DFT provides calculated values for the HOMO and LUMO energy levels and visualizes their spatial distribution across the molecule. nih.govresearchgate.net This allows for direct comparison with experimental data from CV and confirms the localization of these orbitals.

Illustrative Data from DFT Calculations

| Computational Parameter | Predicted Value |

|---|---|

| Optimized Torsional Angle (Pyrazine-Phenyl) | Degrees |

| Calculated HOMO Energy | Energy in eV |

| Calculated LUMO Energy | Energy in eV |

| Calculated HOMO-LUMO Gap | Energy in eV |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their electronically excited states. rsc.org This method is used to predict the electronic absorption spectra (like UV-Visible spectra) by calculating the energies of vertical transitions from the ground state to various excited states. mdpi.com

The calculations yield the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength (f), which is a measure of the probability of that electronic transition occurring. mdpi.com TD-DFT can elucidate how structural modifications, such as the addition of bromine atoms, affect the color and light-absorbing properties of the molecule. mdpi.com

Molecules composed of electron-donating (D) and electron-accepting (A) moieties connected by a π-system can exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. mdpi.com In this compound, the bromophenyl groups can act as donors while the pyrazine ring acts as the acceptor.

TD-DFT calculations are instrumental in characterizing the nature of electronic transitions. mdpi.com By analyzing the molecular orbitals involved in a transition (e.g., the HOMO-to-LUMO transition), one can determine if it results in a significant shift of electron density from one part of the molecule to another. rsc.org If the HOMO is localized on the donor part (phenyl rings) and the LUMO on the acceptor part (pyrazine ring), the transition is said to have strong ICT character. This property is fundamental to the functioning of many materials used in organic electronics and sensors. mdpi.comrsc.org

Computational Prediction of Nonlinear Optical (NLO) Properties, including Polarizability and Hyperpolarizability

The assessment of nonlinear optical (NLO) properties through computational methods is a critical step in identifying promising materials for advanced photonic and optoelectronic applications. For this compound, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict its NLO response. These theoretical investigations focus on determining the polarizability (α) and the first-order hyperpolarizability (β), which are fundamental indicators of a molecule's NLO activity.

Polarizability measures the linear response of the molecular electron cloud to an external electric field, while hyperpolarizability describes the nonlinear, second-order response. A high hyperpolarizability value is a key requirement for materials used in applications such as second-harmonic generation.

Theoretical studies on the parent compound, tetraphenylpyrazine (TPP), have established a baseline for understanding the NLO characteristics of its derivatives. rsc.org The introduction of four bromine atoms onto the para-positions of the phenyl rings is predicted to significantly alter the electronic structure and, consequently, the NLO properties. The electron-withdrawing nature of bromine atoms can enhance intramolecular charge transfer (ICT) within the molecule, a crucial factor that can lead to a larger hyperpolarizability. Computational models allow for a systematic analysis of how such substitutions modulate the NLO response, providing a rationale for the molecular engineering of new NLO materials. nih.gov These in-silico predictions are invaluable for pre-screening candidates and guiding synthetic efforts toward molecules with optimized NLO properties.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are weakly or non-emissive in dilute solutions become highly luminescent upon aggregation or in the solid state. This behavior is characteristic of many propeller-shaped molecules, including this compound and its parent compound, tetraphenylpyrazine (TPP). rsc.org

The prevailing mechanism for AIE in tetraphenylpyrazine and its derivatives is the restriction of intramolecular motion (RIM). rsc.orgresearchgate.net In solution, the four peripheral phenyl rings of the TPP core are free to undergo low-frequency rotational and vibrational movements. These motions provide efficient non-radiative pathways for the decay of excited-state energy, thus quenching fluorescence.

When the molecules aggregate in a poor solvent or in the solid state, their physical proximity and intermolecular interactions hinder these intramolecular rotations. This physical constraint effectively blocks the non-radiative decay channels, forcing the excited molecule to release its energy through radiative means, resulting in strong light emission. rsc.org The non-planar, propeller-like structure of these molecules is essential, as it prevents the close π-π stacking that typically leads to aggregation-caused quenching (ACQ) in planar aromatic compounds. rsc.org The introduction of bromine atoms can further influence these interactions, potentially enhancing the rigidity of the aggregated state and modulating the AIE characteristics.

The robust AIE effect observed in tetraphenylpyrazine has spurred the development of design principles for new AIE luminogens (AIEgens) built upon similar propeller-shaped pyrazine structures. rsc.org The core strategy involves creating molecules with rotatable peripheral groups attached to a central pyrazine core, which act as a stator.

Key design principles include:

Rotor-Stator Architecture: The fundamental design involves a central pyrazine "stator" functionalized with multiple aryl "rotors." This creates the essential propeller-like shape that allows for free intramolecular motion in solution.

Tunable Emissions: The electronic properties of the AIEgen can be precisely tuned by introducing different functional groups onto the phenyl rotors. rsc.org Attaching electron-donating or electron-withdrawing substituents can modify the molecule's energy levels and lead to emissions across the visible spectrum.

Steric Hindrance: Increasing the bulkiness of the rotors enhances the AIE effect by making the restriction of intramolecular motion in the aggregated state more pronounced.

Intermolecular Interactions: Incorporating atoms like bromine allows for specific intermolecular interactions, such as halogen bonding, which can promote more ordered and rigid aggregation, thereby boosting emission efficiency.

These principles provide a clear roadmap for the rational design of novel AIEgens with tailored photophysical properties for diverse applications. rsc.org

Understanding the morphology of the aggregates formed by AIEgens is crucial for correlating their structure with their photophysical properties. Field Emission Gun Scanning Electron Microscopy (FEG-SEM) is a high-resolution imaging technique used to visualize the size and shape of these nanoaggregates.

Typically, nanoaggregates of compounds like this compound are formed by adding a poor solvent (like water) to a solution of the compound in a good solvent (such as tetrahydrofuran), inducing precipitation. A sample of this suspension is then deposited on a substrate and imaged with FEG-SEM. The resulting micrographs can reveal detailed morphological information, such as whether the aggregates are amorphous nanoparticles, crystalline structures, or other forms. This visual data, when combined with spectroscopic analysis, provides critical insights into how molecular packing in the nanoaggregate state governs the AIE phenomenon.

Advanced Applications of 2,3,5,6 Tetrakis 4 Bromophenyl Pyrazine in Functional Materials

Optoelectronic Devices and Organic Electronics

The unique structure of pyrazine (B50134) derivatives, characterized by electron-deficient nitrogen atoms, has led to their investigation in various optoelectronic applications. However, specific research focusing on 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine in these roles is limited.

Role as Hole Transport Materials (HTMs) in Perovskite Solar Cells

Perovskite solar cells (PSCs) have garnered significant attention due to their rapidly increasing power conversion efficiencies. The hole transport material (HTM) is a critical component in these devices, responsible for efficiently extracting and transporting positive charge carriers (holes) from the perovskite layer to the electrode. While various organic molecules and polymers containing pyrazine units have been investigated as HTMs, specific studies detailing the performance of this compound in this capacity are not prominent in the available research literature. For instance, novel conjugated polymers incorporating pyrazine have shown promise as dopant-free HTMs in PSCs, achieving notable efficiency and stability. Similarly, other complex pyrazine-based molecules have been synthesized and tested, demonstrating the potential of this class of compounds in high-performance PSCs.

Development for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics. The performance of these devices relies heavily on the charge-transport properties of the organic semiconductor used. While heterocyclic and heteropolycyclic aromatic units are foundational in the development of materials for OFETs, specific research on the application of this compound in this area is not widely reported.

Application in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

Organic light-emitting diodes

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Utilization as a Linker for MOF Synthesis

The carboxylate derivative, 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (TCPP), has emerged as a highly effective tetratopic linker in the synthesis of Metal-Organic Frameworks (MOFs). Its rigid structure and four available coordination sites allow for the construction of robust and porous frameworks with diverse topologies and functionalities.

A notable example is the solvothermal synthesis of a porous scandium MOF, designated STA-27. rsc.org In this structure, the 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine anion (TCPP⁴⁻) acts as the tetratopic carboxylate linker. rsc.org The resulting framework features a unique one-dimensional rod-shaped secondary building unit (SBU) composed of corner-sharing Sc₂O₁₁ dimers linked by the carboxylate groups of the TCPP ligand. rsc.org Upon activation, STA-27 exhibits Lewis acidic properties, rendering it an active catalyst. rsc.org

Furthermore, the versatility of the TCPP linker is demonstrated in its use with other transition metals. Two distinct porous zinc MOF isomers, denoted as Zn₂(TCPP)(DPB) (where DPB is 1,4-di(pyridin-4-yl)benzene), have been successfully synthesized. rsc.orgresearchgate.net The final topology of these MOFs can be controlled by adjusting the solvent and acid species used during synthesis. rsc.orgresearchgate.net In one isomer, the paddlewheel Zn₂(COO)₄ units are linked by TCPP⁴⁻ to form two-dimensional layers, which are then pillared by DPB ligands to create a two-fold catenated 3D framework. rsc.orgresearchgate.net In the second isomer, the cross-linking of the zinc paddlewheel units and TCPP⁴⁻ ligands results in a three-dimensional framework. rsc.orgresearchgate.net Both of these zinc-based MOFs exhibit permanent porosity and high Brunauer-Emmett-Teller (BET) surface areas, making them promising for gas adsorption and separation applications. rsc.orgresearchgate.net

| MOF Name | Metal Ion | Linker | Key Structural Feature | Ref. |

| STA-27 | Scandium (Sc³⁺) | 2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine (TCPP) | 1D rod SBU of corner-sharing Sc₂O₁₁ dimers | rsc.org |

| Zn₂(TCPP)(DPB) Isomer 1 | Zinc (Zn²⁺) | TCPP and 1,4-di(pyridin-4-yl)benzene (B169997) (DPB) | 2D layers of Zn₂(COO)₄ and TCPP, pillared by DPB | rsc.orgresearchgate.net |

| Zn₂(TCPP)(DPB) Isomer 2 | Zinc (Zn²⁺) | TCPP and 1,4-di(pyridin-4-yl)benzene (DPB) | 3D framework from cross-linked Zn₂(COO)₄ and TCPP | rsc.orgresearchgate.net |

Exploration in Coordination Chemistry with Transition Metals as Ligands

The nitrogen atoms of the central pyrazine ring, along with functional groups on the peripheral phenyl rings, make this compound and its analogues potent ligands in coordination chemistry. The parent compound can be derivatized to introduce various donor atoms, leading to the formation of multinuclear and polymeric complexes with diverse transition metals.

For instance, the related ligand 2,3,5,6-tetrakis(aminomethyl)pyrazine has been utilized to prepare binuclear and polymeric complexes with copper(II), zinc(II), and manganese(II). nih.gov Another derivative, tetrakis(2-pyridyl)pyrazine (tpyprz), forms a binuclear nickel(II) complex, [Ni₂(tpyprz)(1,3-HO₃PC₆H₄PO₃H)₂(H₂O)₄]·2H₂O. nih.gov In this complex, the nickel(II) centers display a distorted octahedral coordination geometry, with the three nitrogen donors from each end of the tpyprz ligand coordinating in a meridional fashion. nih.gov

The coordination potential is further highlighted by the reaction of 2,2′,2′′,2′′′-{[pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(sulfanediyl)}tetraacetic acid with silver(I) nitrate, which results in a heterobimetallic silver(I)-potassium-organic framework. nih.gov The same ligand also forms a binuclear complex with nickel(II) chloride. nih.gov The structural diversity of these complexes underscores the versatility of the tetrakis-substituted pyrazine scaffold in generating intricate coordination architectures.

| Ligand Derivative | Transition Metal(s) | Resulting Complex Type | Ref. |

| 2,3,5,6-Tetrakis(aminomethyl)pyrazine | Cu(II), Zn(II), Mn(II) | Binuclear and polymeric complexes | nih.gov |

| Tetrakis(2-pyridyl)pyrazine (tpyprz) | Nickel(II) | Binuclear complex | nih.gov |

| 2,2′,2′′,2′′′-{[...]}tetraacetic acid | Silver(I), Potassium(I) | Heterobimetallic organic framework | nih.gov |

| 2,2′,2′′,2′′′-{[...]}tetraacetic acid | Nickel(II) | Binuclear complex | nih.gov |

Construction of Supramolecular Architectures via Pyrazine Linkers

Pyrazine-based linkers are instrumental in the construction of supramolecular architectures through non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. mdpi.com These interactions direct the self-assembly of individual molecules into well-defined one-, two-, and three-dimensional networks.

The formation of supramolecular structures is exemplified by coordination polymers synthesized with pyrazine-2,5-diyldimethanol as a linker. mdpi.com In these materials, the hydroxyl groups of the organic linker extend one-dimensional coordination polymer chains into three-dimensional networks through strong hydrogen bonding interactions. mdpi.com

Similarly, pyrazine N,N'-dioxide can co-crystallize with trimesic acid to form a supramolecular ladder-like network. nih.gov This assembly is held together by strong O-H···O hydrogen bonds, as well as weaker C-H···O and dipole-dipole interactions, creating a densely packed three-dimensional structure. nih.gov The ability of the pyrazine ring to participate in various π-interactions further contributes to the stability and dimensionality of these supramolecular constructs. mdpi.com The resulting frameworks often generate voids that can encapsulate guest molecules, such as water. nih.gov

Role in Advanced Sensing Applications as Fluorescent Sensors

The inherent luminescence of certain pyrazine derivatives, particularly when incorporated into larger, rigid structures like MOFs, makes them highly suitable for use as fluorescent sensors. The phenomenon of aggregation-induced emission (AIE) has been observed in ligands such as 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (TCPP), which is a symmetrical tetra-carboxylic AIE-active ligand. researchgate.net

A luminescent MOF with a pillared structure, Zn-TCPP/BPY, has been constructed using the TCPP ligand. researchgate.net This material exhibits excellent stability in various organic solvents and across a wide pH range in aqueous solutions (pH 3-12). researchgate.net Its robust nature, combined with its strong fluorescence, makes it an outstanding chemical sensor for the highly sensitive and selective detection of 2,4,6-trinitrophenol (TNP) and Fe³⁺ ions in aqueous media. researchgate.net The sensing capability of this MOF is recyclable, maintaining its detection performance over multiple cycles. researchgate.net The use of AIE-active ligands like TCPP to build MOFs provides a powerful platform for investigating the underlying mechanisms of AIE and for developing advanced luminescent sensing applications. researchgate.net

| Sensor Material | Target Analyte(s) | Key Properties | Ref. |

| Zn-TCPP/BPY MOF | 2,4,6-trinitrophenol (TNP), Fe³⁺ ions | High stability, high sensitivity, recyclability, strong fluorescence | researchgate.net |

Development of π-Conjugated Materials with Tunable Photoelectric Properties

The molecular structure of this compound, featuring a central pyrazine ring connected to four phenyl rings, forms an extended π-conjugated system. This electronic structure is the basis for its interesting photophysical properties, which can be tuned through chemical modification and incorporation into larger material architectures.

Conclusion and Future Research Directions

Summary of Key Academic Research Findings and Contributions

Research into 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine and its close chemical relatives has illuminated its potential as a versatile molecular platform. A significant contribution from the study of the parent compound, tetraphenylpyrazine (TPP), is the phenomenon of aggregation-induced emission (AIE). rsc.orgrsc.org AIE is a photophysical process where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state. This is attributed to the restriction of intramolecular rotations of the peripheral phenyl rings in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel. rsc.orgrsc.org Theoretical studies on TPP derivatives suggest that the attachment of phenyl rings to the pyrazine (B50134) core alters the nature of the electronic transitions from n→π* to π→π* and induces the restriction of intramolecular motion, which is fundamental to the AIE effect. rsc.org

The presence of bromine atoms on the four phenyl rings of this compound is another critical feature. Halogen bonding is a non-covalent interaction that can play a significant role in directing the self-assembly of molecules in the solid state. rsc.orgmdpi.com Studies on other halogen-substituted phenylpyrazinamides have shown a tendency to form halogen bonding synthons between adjacent halophenyl and pyrazine rings, influencing the supramolecular architecture. rsc.org This suggests that the bromine atoms in this compound could be instrumental in forming well-ordered crystalline structures and supramolecular assemblies.

Furthermore, the structural analogue, 2,3,5,6-tetrakis(bromomethyl)pyrazine, has been synthesized and its crystal structure determined. nih.govresearchgate.net This provides valuable insight into the steric and electronic environment of a tetrakis-substituted pyrazine core, which is directly relevant to understanding the molecular geometry and packing of this compound. The synthesis of related tetrakis-substituted pyrazines often involves the condensation of α-dicarbonyl compounds with diamines. rsc.org For instance, tetraphenylpyrazine can be synthesized by refluxing benzil (B1666583) and 1,2-diphenylethane-1,2-diamine (B1144217) in acetic acid. rsc.org

The tetracarboxylate derivative, 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine, has been successfully employed as a building block for the synthesis of metal-organic frameworks (MOFs). rsc.orgrsc.orgcd-bioparticles.net This highlights the potential of the tetrakis(phenyl)pyrazine scaffold to create porous materials with applications in gas storage and separation. rsc.org

| Property | Observation/Finding | Significance |

| Luminescence | Tetraphenylpyrazine derivatives exhibit aggregation-induced emission (AIE). rsc.orgrsc.orgrsc.org | Potential for highly efficient solid-state emitters in devices like OLEDs. |

| Supramolecular Chemistry | Halogen bonding influences the crystal packing of related halogenated pyrazine compounds. rsc.org | The bromine atoms can be used to control the solid-state structure and properties. |

| Structural Analogs | The synthesis and crystal structure of 2,3,5,6-tetrakis(bromomethyl)pyrazine are known. rsc.orgnih.govresearchgate.net | Provides a model for the core structure and potential synthetic routes. |

| Functional Materials | The carboxylated analog, 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine, is a known linker for MOFs. rsc.orgrsc.orgcd-bioparticles.net | Demonstrates the utility of the core structure in creating functional porous materials. |

Challenges and Opportunities in the Chemistry of this compound for Advanced Materials

The development of this compound for advanced materials presents both challenges and significant opportunities.

Challenges:

Synthesis and Purification: The synthesis of highly substituted, large aromatic molecules can be complex, often requiring multi-step procedures with potentially low yields. Purification to the high levels required for electronic applications can also be challenging.

Solubility: Large, planar aromatic molecules like this tend to have poor solubility in common organic solvents, which can hinder their processing and characterization.

Detailed Characterization: A comprehensive understanding of its photophysical and electrochemical properties is currently lacking in dedicated research, which is essential for targeted application development.

Opportunities:

Functionalization: The four bromine atoms are ideal handles for post-synthetic modification via cross-coupling reactions, such as Suzuki or Sonogashira couplings. uky.edu This allows for the facile introduction of a wide variety of functional groups to fine-tune the electronic and optical properties.

AIE Materials: Leveraging the inherent AIE properties of the tetraphenylpyrazine core, this compound can be a precursor to a new family of highly efficient solid-state emitters for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. researchgate.net

MOF and Covalent Organic Framework (COF) Precursor: The defined geometry and multiple reactive sites make it an excellent candidate for the construction of porous crystalline materials like MOFs and COFs with potential applications in catalysis, gas storage, and sensing. rsc.org

Halogen Bonding-Directed Assembly: The bromine atoms can be exploited to create highly ordered supramolecular structures through halogen bonding, leading to materials with anisotropic properties. mdpi.com

Future Avenues for Molecular Design and Application Development

To fully unlock the potential of this compound, future research should focus on several key areas.

The future of this compound in materials science lies in the creative derivatization of its structure. The four bromine atoms can be substituted with a plethora of functional groups to tailor its properties. For instance, attaching electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy levels, thereby tuning the emission color and charge transport characteristics. mdpi.com Introducing chiral moieties could lead to materials with chiroptical properties. Polymerizable groups could be appended to incorporate the pyrazine core into conjugated polymers for flexible electronics.

Computational chemistry offers a powerful tool for the predictive design of new materials based on the this compound scaffold. rsc.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, absorption and emission spectra, and charge transport properties of hypothetical derivatives. This computational screening can guide synthetic efforts towards the most promising candidates for specific applications, saving significant time and resources.

Future work should focus on the practical integration of this compound and its derivatives into functional devices. This includes their use as emitters or hosts in OLEDs, as active layers in organic field-effect transistors (OFETs), and as sensing elements in chemical sensors. cd-bioparticles.net Furthermore, their ability to form ordered supramolecular assemblies through halogen bonding and π-π stacking should be harnessed to create complex, functional architectures such as light-harvesting systems and stimuli-responsive materials. researchgate.netrsc.org

Q & A

Q. What are the key methodologies for synthesizing 2,3,5,6-tetrakis(4-bromophenyl)pyrazine, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of bromomethyl-substituted pyrazines can be prepared by reacting sodium methanethiolate with 2,3,5,6-tetrakis(bromomethyl)pyrazine in ethanol under reflux conditions, achieving ~52% yield after purification . Reaction parameters such as solvent choice (e.g., ethanol for solubility), temperature (reflux at ~78°C), and stoichiometric ratios of reagents are critical for minimizing side reactions. Post-synthesis purification via recrystallization or column chromatography is often required to isolate high-purity crystals suitable for crystallographic studies.

Q. How is the crystal structure of this compound resolved, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the primary method, with data collected using diffractometers (e.g., Stoe IPDS-I) and processed via programs like EXPOSE, CELL, and INTEGRATE for integration and absorption correction. Structure solution employs SHELXS97 for direct methods and SHELXL2013 for refinement . Key parameters include space group determination (e.g., P422), hydrogen-bond geometry (C–H⋯Br interactions at ~3.52–3.55 Å), and handling of pseudosymmetry between enantiomers. The Flack parameter (0.04(4)) confirms absolute structure .

Advanced Research Questions

Q. What challenges arise in analyzing pseudosymmetry and disorder in the crystal lattice of brominated pyrazine derivatives?

Pseudosymmetry in enantiomeric pairs (e.g., molecules A and B in the asymmetric unit) complicates refinement. Molecular fitting reveals root-mean-square (r.m.s.) deviations of 0.1048 Å between pseudomirror images, requiring careful application of symmetry codes (e.g., −y+1, −x+1, −z+1/2) to resolve overlapping electron density . Disorder in bromine positions can be mitigated using anisotropic displacement parameters and constraints during SHELXL refinement .

Q. How is this compound utilized in metal-organic frameworks (MOFs) for sensing applications, and what mechanisms drive selectivity?

The compound serves as a ligand in luminescent MOFs (e.g., TippMn and JLU-MOF60), where its π-conjugated system enables aggregation-induced emission (AIE) for sensing. For instance, TippMn detects Cu and Cr via fluorescence quenching, achieving limits of detection (LOD) <1.3 μg/L for F and 19 μg/L for perfluorooctanoic acid (PFOA) . Selectivity arises from ligand-to-metal charge transfer (LMCT) and static quenching mechanisms, validated via DFT calculations .

Q. What strategies resolve contradictions in crystallographic data interpretation, particularly for low-resolution datasets?

Low-resolution data (e.g., θ < 25°) require robust error mitigation. Techniques include:

- Multi-scan absorption correction (e.g., MULscanABS in PLATON) .

- Restraints on bond lengths/angles using SHELXL's similarity constraints.

- Validation with checkCIF to flag outliers in displacement parameters or bond geometry . For twinned crystals, the Hooft parameter or Bayesian statistics (in Jana2020) may supplement Flack analysis .

Q. How do substituent effects (e.g., bromine vs. methoxy groups) alter the electronic properties and applications of tetrakis-phenylpyrazines?

Bromine substituents enhance intermolecular interactions (e.g., Br⋯Br contacts, ~3.52 Å) and rigidity, favoring dense packing in MOFs . In contrast, methoxy groups (e.g., 2,3,5,6-tetrakis(4-methoxyphenyl)pyrazine) increase solubility in organic solvents, enabling solution-processed optoelectronic devices . Comparative studies using cyclic voltammetry and UV-vis spectroscopy reveal brominated derivatives exhibit reduced HOMO-LUMO gaps (~3.1 eV) versus methoxy analogs (~3.4 eV), impacting charge transport in sensors .

Methodological Guidance

Q. What experimental and computational approaches validate hydrogen-bonding networks in brominated pyrazine crystals?

- Experimental : SC-XRD identifies C–H⋯Br interactions (2.50–2.70 Å donor-acceptor distances) and Br⋯Br contacts (3.52–3.55 Å) .

- Computational : Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions, while DFT (B3LYP/6-311G**) optimizes geometries and calculates interaction energies .

- Validation : Cross-checking with PLATON's ADDSYM ensures no missed symmetry in hydrogen-bond patterns .

Q. How can researchers optimize synthetic routes for gram-scale production of brominated pyrazines while minimizing waste?

- Solvent Recycling : Ethanol and acetonitrile from recrystallization steps can be distilled and reused .

- Catalysis : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-bromine substitution .

- Green Chemistry : Microwave-assisted synthesis reduces reaction times (e.g., 4 hours vs. 24 hours conventional) and energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.